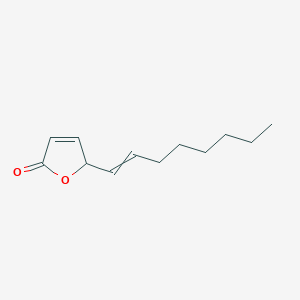

5-(Oct-1-en-1-yl)furan-2(5H)-one

Description

Structure

3D Structure

Properties

CAS No. |

101125-55-7 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-oct-1-enyl-2H-furan-5-one |

InChI |

InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h7-11H,2-6H2,1H3 |

InChI Key |

LWZNCRGBRFVFLB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CC1C=CC(=O)O1 |

Origin of Product |

United States |

Natural Occurrence and Biogenetic Pathways of Furanone Derivatives

Isolation and Identification of Related 2(5H)-Furanones from Biological Sources

A significant number of 2(5H)-furanone derivatives have been isolated and identified from various natural origins. These compounds often possess diverse substituents, contributing to their wide range of biological functions. nih.govnih.gov

Marine organisms, particularly red algae of the genus Delisea, are a rich source of halogenated furanones. These compounds are thought to play a role in chemical defense, preventing colonization by bacteria and deterring grazing by herbivores. nih.govmdpi.com For instance, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, isolated from Delisea pulchra, has been shown to disrupt quorum sensing in bacteria like Vibrio harveyi. nih.govpsu.edu

Fungi are another prolific source of furanone derivatives. A new furanone derivative, butanolide A, was isolated from the Antarctic marine-derived fungus Penicillium sp. S-1-18. tandfonline.com Additionally, 3-(1-Hexenyl)-5-methyl-2-(5H)furanone was isolated from culture filtrates of the bacterium Pseudomonas chlororaphis, a biocontrol agent, and demonstrated antifungal activity. researchgate.net

In the plant kingdom, furanones contribute significantly to the flavor and aroma of many fruits and foods. nih.gov For example, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), also known as furaneol, is a key aroma compound in strawberries and tomatoes. nih.govacs.org Its glucoside has also been identified in tomatoes. acs.org Sotolon and emoxyfuranone are other examples of furanones that are major contributors to meaty and spicy flavors in foods. nih.gov

Lactic acid bacteria, important in food fermentations, have also been shown to produce 2(5H)-furanones. Two such compounds were identified in Lactobacillus helveticus and are suggested to act as signaling molecules. nih.gov

The following table summarizes some examples of naturally occurring 2(5H)-furanone derivatives and their biological sources.

| Compound Name | Biological Source | Reference |

| (5Z)-4-Bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Red algae (Delisea pulchra) | nih.govpsu.edu |

| Butanolide A | Fungus (Penicillium sp. S-1-18) | tandfonline.com |

| 3-(1-Hexenyl)-5-methyl-2(5H)-furanone | Bacterium (Pseudomonas chlororaphis) | researchgate.net |

| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) | Strawberries, Tomatoes | nih.govacs.org |

| Sotolon | Foods (meaty and spicy flavors) | nih.gov |

| Unidentified 2(5H)-furanones | Lactobacillus helveticus | nih.gov |

Hypothesized Biogenetic Pathways for Unsaturated γ-Lactones

The biosynthesis of unsaturated γ-lactones, including the 2(5H)-furanone core, proceeds through various metabolic pathways, often depending on the organism and the specific structure of the final compound.

One of the most well-characterized pathways is the biosynthesis of L-ascorbic acid (vitamin C), a hydroxylated 2(5H)-furanone derivative. In plants, this occurs via the Wheeler-Smirnoff pathway, which starts from D-mannose and proceeds through intermediates like L-galactose and L-galactono-γ-lactone. nih.gov The final step, the oxidation of L-galactono-γ-lactone to L-ascorbic acid, is catalyzed by L-galactono-γ-lactone dehydrogenase. nih.gov In animals that can synthesize vitamin C, the pathway starts from glucose and proceeds via L-gulono-γ-lactone, which is then oxidized by L-gulono-γ-lactone oxidase (GULO) to form ascorbic acid. nih.gov

For many furanones found in food, their formation is linked to the Maillard reaction, a series of non-enzymatic reactions between sugars and amino acids that occur during heating. nih.govcapes.gov.br However, some of these compounds, such as 5-(or 2)-ethyl-2-(or 5)-methyl-4-hydroxy-3(2H)-furanone, are also produced by yeast during fermentation, likely from a Maillard intermediate. nih.govcapes.gov.br

In some bacteria, it is hypothesized that the formation of certain 2(5H)-furanones may originate from the oxidation of unsaturated fatty acids present in the cell membrane. nih.gov Reactive oxygen species can oxidize these fatty acids, and subsequent β-oxidation and lactonization reactions could lead to the formation of the furanone ring. nih.gov This pathway is suggested for the production of two 2(5H)-furanones in Lactobacillus helveticus, which are released under oxidative stress. nih.gov

The synthesis of unsaturated bicyclic lactones can also be achieved through chemical methods involving C-H activation, which may provide insight into potential enzymatic strategies in nature. youtube.com These reactions often involve a metal catalyst, like palladium, that facilitates the cyclization of an appropriate precursor, such as an alkenoic acid, through processes like oxypalladation followed by β-hydride elimination to form the unsaturated lactone ring. youtube.com

Potential for Biosynthetic Origin or Inspiration for 5-(Oct-1-en-1-yl)furan-2(5H)-one Analogues

While the specific biosynthetic pathway for this compound has not been explicitly detailed in the reviewed literature, its structure suggests a plausible origin from fatty acid metabolism. The C8 alkyl chain (octyl group) attached to the furanone ring is a common feature of lipid-derived molecules.

A likely biosynthetic precursor would be a C12 unsaturated fatty acid. The pathway could involve the following hypothetical steps:

Oxidation: An enzyme, such as a lipoxygenase or a cytochrome P450 monooxygenase, could introduce oxygen at a specific position along the fatty acid chain, likely at C4 or C5, to initiate the formation of the lactone ring.

Cyclization and Dehydration: The oxidized fatty acid intermediate would then undergo intramolecular cyclization (lactonization) to form the five-membered γ-lactone ring. Subsequent dehydration would create the double bond within the ring, characteristic of the 2(5H)-furanone structure.

This proposed pathway is analogous to the biosynthesis of other lipid-derived signaling molecules in plants and other organisms. The structural similarity of this compound to naturally occurring furanones with alkyl substituents, such as 3-(1-hexenyl)-5-methyl-2(5H)-furanone, lends support to this hypothesis. researchgate.net

The diverse structures of naturally occurring furanones, particularly those from marine sources with varying alkyl and halogen substituents, provide significant inspiration for the synthesis of analogues of this compound. nih.govmdpi.com Synthetic methodologies are continuously being developed for the preparation of furan-2(5H)-ones, which can be applied to create novel analogues with potentially enhanced or new biological activities. researchgate.netresearchgate.net These synthetic strategies often aim to mimic or improve upon nature's biosynthetic routes.

Synthetic Strategies for 5 Oct 1 En 1 Yl Furan 2 5h One and Its Analogues

Established Methodologies for 2(5H)-Furanone Core Construction

The 2(5H)-furanone ring, also known as a γ-crotonolactone or butenolide, is a structural motif found in numerous natural products and serves as a versatile synthetic intermediate. researchgate.net Its synthesis has been approached through various chemical pathways.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a common strategy for forming the furanone ring from appropriately functionalized acyclic precursors. These reactions often involve the formation of a carbon-oxygen bond to close the five-membered ring.

One such approach involves the S-methylation and subsequent intramolecular cyclization of γ-sulfanylamides. In this method, the γ-sulfanylamide is treated with a methylating agent to form a sulfonium (B1226848) salt, which then undergoes cyclization upon treatment with a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield the corresponding furanone derivative. chemtube3d.com Another prominent method is the cyclization of allenic hydroxyketones, which can be achieved in water without the need for expensive metal catalysts. wikipedia.org Furthermore, the reaction of α-hydroxycarbonyl compounds with cumulated ylides can lead to substituted butenolides through addition and subsequent intramolecular Wittig-type cyclization.

A summary of representative intramolecular cyclization methods is presented below.

| Precursor Type | Reagents/Conditions | Product Type | Reference |

| γ-Sulfanylamides | 1. Me₃OBF₄ or MeI/AgBF₄ 2. DBU | 5-Amino-3(2H)-furanones | chemtube3d.com |

| Allenic hydroxyketones | Water, heat | 3(2H)-Furanones | wikipedia.org |

| (4-Aryl-2,4-dioxobutyl)methylphenylsulfonium salts | Base (e.g., DBU) | 5-Aryl-3(2H)-furanones | wikipedia.org |

Transition-Metal Catalyzed Cyclizations

Transition-metal catalysis offers powerful and efficient routes to the 2(5H)-furanone core, often proceeding with high selectivity under mild conditions. Various metals, including palladium, gold, copper, and rhodium, have been employed to catalyze the cyclization of diverse substrates.

Gold and rhodium catalysts are particularly effective in the cyclization of alkynyl derivatives. For instance, gold(I) complexes can catalyze the cyclization of γ-hydroxyalkynones to furnish substituted 3(2H)-furanones. wikipedia.org Palladium-catalyzed reactions are also widely used. A notable example is the C5-selective allylic alkylation of siloxyfurans, which provides direct access to diversely substituted butenolides with high enantioselectivity. researchgate.net Copper-catalyzed methods include the formal [2+3] cyclization between α-hydroxy ketones and arylacetonitriles to yield tetrasubstituted butenolides.

The table below highlights several transition-metal catalyzed approaches.

| Catalyst System | Substrate Type | Key Transformation | Reference |

| (p-CF₃C₆H₄)₃PAuCl / AgOTf | γ-Hydroxyalkynones | Intramolecular hydroalkoxylation/cyclization | wikipedia.org |

| Pd(0) / Chiral Ligand | Siloxyfurans & Allyl Acetates | Asymmetric C5-selective allylation | researchgate.net |

| Cu(OTf)₂ / Diphenyl Phosphate | Conjugated 1,2-diketones & NBS | Tandem oxa-Nazarov cyclization/dibromination | wikipedia.org |

| Rh(II) / Pd(0) | α-Diazo-δ-keto-esters | Cyclization/allylic alkylation cascade | wikipedia.org |

Oxidative Transformations to Furanone Scaffolds

Oxidative methods, particularly starting from abundant biomass-derived furans like furfural (B47365), represent a sustainable and industrially significant route to 2(5H)-furanones. bohrium.com These transformations typically involve the oxidation and rearrangement of the furan (B31954) ring.

The oxidation of furfural can yield 5-hydroxy-2(5H)-furanone, a key and versatile intermediate. wikipedia.org This process can be achieved through various means, including electrocatalysis with metal chalcogenide catalysts or chemical oxidation. researchgate.netnih.gov For instance, using a CuMoO₄ catalyst allows for the selective oxidation of furfural to either 2(5H)-furanone or maleic acid by adjusting reaction conditions. acs.org Another practical, scalable method employs Oxone as the sole oxidant in water, which circumvents the risks associated with other oxidants. youtube.combohrium.com Photosensitized oxidation using singlet oxygen is another established route to 5-hydroxy-2(5H)-furanone. wikipedia.org

Key oxidative methods are summarized in the following table.

| Starting Material | Oxidant / Catalyst System | Primary Product | Reference |

| Furfural | H₂O₂ / CuMoO₄ | 2(5H)-Furanone | acs.org |

| Furfural | H₂O / CuS (Electrocatalyst) | 5-Hydroxy-2(5H)-furanone | researchgate.netnih.gov |

| Furan | Oxone / H₂O | 5-Hydroxy-2(5H)-furanone | youtube.combohrium.com |

| Furfural | ¹O₂ (e.g., with Methylene (B1212753) Blue) | 5-Hydroxy-2(5H)-furanone | wikipedia.org |

| Furfural | H₂O₂ / TS-1 catalyst | 5-Hydroxy-2(5H)-furanone | |

| Sorbic Acid | Br₂ / H₂O | 5-Bromo-4-hydroxy-2-hexenoic acid |

Specific Approaches for Introducing the Oct-1-en-1-yl Moiety at C5

Direct synthetic routes to 5-(oct-1-en-1-yl)furan-2(5H)-one are not extensively reported; however, its synthesis can be achieved by combining established methods for furanone construction with classic carbon-carbon bond-forming reactions. The most logical strategy involves creating the alkenyl side chain from a pre-formed furanone ring functionalized at the C5 position.

Carbon-Carbon Bond Forming Reactions at the C5 Position

The introduction of the C8 alkenyl side chain at the C5 position of the furanone ring can be effectively accomplished using the Wittig reaction. wikipedia.org This olefination reaction is a cornerstone of organic synthesis for converting carbonyl compounds into alkenes. masterorganicchemistry.com

The key intermediate for this approach is 5-hydroxy-2(5H)-furanone, which is readily accessible via the oxidation of furfural. wikipedia.orgbohrium.com This compound exists in a ring-chain tautomerism with its open-chain isomer, cis-β-formylacrylic acid. wikipedia.org The aldehyde functionality of the open-chain tautomer is the electrophilic partner for the Wittig reaction.

The proposed synthesis would involve the following steps:

Preparation of the Wittig Reagent : Heptyltriphenylphosphonium bromide is prepared by reacting triphenylphosphine (B44618) with 1-bromoheptane.

Ylide Formation : The phosphonium (B103445) salt is deprotonated using a strong base, such as n-butyllithium (n-BuLi), to generate the corresponding phosphonium ylide (heptylidenetriphenylphosphorane).

Wittig Reaction : The generated ylide is reacted with 5-hydroxy-2(5H)-furanone. The nucleophilic ylide attacks the aldehyde carbon of the open-chain tautomer, leading to an oxaphosphetane intermediate which subsequently collapses to form the desired this compound and triphenylphosphine oxide as a byproduct. wikipedia.orgmasterorganicchemistry.com

| Precursor | Reagent(s) | Key Transformation | Plausible Product |

| 5-Hydroxy-2(5H)-furanone | 1. Heptyltriphenylphosphonium bromide / n-BuLi 2. Add furanone precursor | Wittig Olefination | This compound |

Alternative carbon-carbon bond-forming strategies could include palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. arkat-usa.org This would require the synthesis of a 5-halo-2(5H)-furanone and a corresponding octenylboronic acid (or stannane) derivative.

Stereoselective Formation of the Alkenyl Side Chain

The geometry of the double bond in the oct-1-en-1-yl side chain is a critical aspect of the synthesis. The Wittig reaction offers a degree of stereocontrol that is highly dependent on the nature of the phosphonium ylide. quora.com

Ylides are generally classified as "stabilized" or "unstabilized."

Stabilized ylides , which have an electron-withdrawing group on the carbanion, typically undergo a reversible initial addition to the aldehyde, allowing for equilibration to a more thermodynamically stable intermediate that leads to the (E)-alkene. quora.com

Unstabilized ylides , such as the heptylidenetriphenylphosphorane required for this synthesis (where the side chain is a simple alkyl group), generally react irreversibly and are under kinetic control. The reaction proceeds through a transition state that minimizes steric interactions, which typically leads to the formation of the (Z)-alkene as the major product, especially under salt-free conditions. youtube.com

Therefore, the proposed Wittig reaction between 5-hydroxy-2(5H)-furanone and heptylidenetriphenylphosphorane is expected to preferentially yield (Z)-5-(oct-1-en-1-yl)furan-2(5H)-one . To obtain the (E)-isomer as the major product, a modification of the Wittig reaction, such as the Schlosser modification, or an alternative olefination method like the Horner-Wadsworth-Emmons reaction would be necessary. wikipedia.org

Olefin Metathesis in Alkene Chain Elaboration

Olefin metathesis has emerged as a formidable tool in synthetic organic chemistry for the formation of carbon-carbon double bonds. researchgate.net This reaction, catalyzed by metal complexes, typically those of ruthenium, allows for the precise and efficient construction of complex alkenes. researchgate.netsigmaaldrich.com In the context of synthesizing this compound and its analogues, cross-metathesis (CM) is a particularly valuable strategy for elaborating the octenyl side chain.

Cross-metathesis involves the reaction between two different alkenes to form new alkene products by swapping their substituent groups. sigmaaldrich.commasterorganicchemistry.com This method offers a direct route to append or modify the alkene chain at the C-5 position of the furanone ring. For instance, a simpler 5-vinylfuran-2(5H)-one precursor could be reacted with a suitable terminal alkene in the presence of a Grubbs-type ruthenium catalyst to construct the desired octenyl side chain. The efficiency of cross-metathesis reactions can be high, with the formation of ethene as a volatile by-product, which helps to drive the reaction to completion. libretexts.orgharvard.edu

The mechanism of olefin metathesis, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. beilstein-journals.orguwindsor.ca This process allows for the cleavage and reformation of double bonds in a controlled manner. beilstein-journals.org The development of well-defined, functional group-tolerant catalysts has significantly broadened the applicability of this reaction in complex molecule synthesis. researchgate.netuwindsor.ca

Key aspects of olefin metathesis in furanone synthesis:

Catalyst selection: The choice of catalyst, such as first or second-generation Grubbs catalysts or Hoveyda-Grubbs catalysts, is crucial for optimizing reactivity and selectivity. sigmaaldrich.comharvard.edu

Reaction conditions: Factors such as solvent, temperature, and the removal of gaseous by-products can influence the reaction outcome. sigmaaldrich.comlibretexts.org

Substrate scope: Olefin metathesis is tolerant of a wide range of functional groups, making it suitable for use with functionalized furanone precursors. harvard.eduuwindsor.ca

Total Synthesis and Semisynthesis of Related Natural Furanones

The furanone core is a prevalent motif in a variety of natural products, many of which exhibit significant biological activity. mdpi.comresearchgate.net The synthesis of these natural furanones and their analogues provides a platform for discovering new therapeutic agents and for developing novel synthetic methodologies.

A prominent example is Furanomycin, an antibacterial non-proteinogenic amino acid. mdpi.com Its total synthesis has been approached through various strategies, including chiral pool synthesis starting from precursors like L-xylose and L-tartaric acid, and methods involving radical cyclization. mdpi.com These syntheses highlight the challenges and ingenuity involved in constructing the substituted furanone ring with precise stereochemical control. mdpi.com

Other naturally occurring furanones include those isolated from the red algae Delisea pulchra, which are known for their ability to interfere with bacterial quorum sensing. researchgate.netnih.gov The synthesis of analogues of these halogenated furanones has been a subject of interest to explore their structure-activity relationships. researchgate.net Additionally, compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®), a key flavor compound in many fruits, have been the focus of synthetic efforts. cnif.cnmdpi.com The biosynthesis of HDMF in plants and microorganisms proceeds via enzymatic steps from D-fructose-1,6-diphosphate. mdpi.com

The 3(2H)-furanone structural isomer is also found in nature in compounds such as jatrophone (B1672808) and eremantholides. researchgate.net The synthesis of these more complex structures often involves multi-step sequences that can include cycloadditions, rearrangements, and various functional group interconversions. researchgate.net

Development of Novel and Efficient Synthetic Protocols

The ongoing development of synthetic methods aims to improve the efficiency, sustainability, and accessibility of furanone derivatives. This includes the exploration of green chemistry approaches and the design of asymmetric syntheses to produce enantiomerically pure compounds.

Green Chemistry Methodologies for Furanone Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.com In furanone synthesis, this has translated into several innovative approaches:

Catalytic Methods: The use of solid acid catalysts, such as titanium silicate (B1173343) molecular sieves, has been reported for the efficient synthesis of 5-hydroxy-2(5H)-furanone. rsc.org These catalysts can often be recycled, reducing waste.

Bio-based Feedstocks: Furfural, a platform chemical derived from biomass, can be oxidized to 2(5H)-furanone using hydrogen peroxide, offering a renewable starting material for furanone synthesis. rsc.org This furanone can then be further functionalized, for example, to produce surfactants. rsc.org

Solvent-free and Aqueous Reactions: Performing reactions in water or without a solvent can significantly reduce the environmental impact. acs.org An example is the cycloisomerization of allenic hydroxyketones to 3(2H)-furanones in water without the need for expensive metal catalysts. organic-chemistry.org

Multi-step Syntheses with Green Steps: A multi-step synthesis of an arylidene 3(2H)-furanone has been developed that incorporates an acid-catalyzed aldol (B89426) condensation in an aqueous medium as a key green step. acs.org

Asymmetric Synthesis of Chiral 2(5H)-Furanone Derivatives

Many biologically active furanones are chiral, and their activity is often dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to access enantiomerically pure furanones is of high importance.

One approach involves the use of chiral auxiliaries. For instance, optically active 2(5H)-furanone sulfones have been synthesized from 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones. mdpi.com The chiral terpene moiety directs the stereochemical outcome of subsequent reactions. mdpi.com

Chemical Reactivity and Mechanistic Transformations of 5 Oct 1 En 1 Yl Furan 2 5h One

Reactivity Profiles of the 2(5H)-Furanone Ring System

The 2(5H)-furanone ring is a versatile pharmacophore found in numerous natural products and biologically active compounds. researchgate.netnih.gov Its reactivity is a consequence of the conjugated system formed by the carbonyl group and the carbon-carbon double bond, as well as the presence of an oxygen atom within the heterocyclic ring. researchgate.netnih.gov

Nucleophilic and Electrophilic Reactivity at Ring Positions

The 2(5H)-furanone ring exhibits both electrophilic and nucleophilic characteristics. The carbonyl carbon (C2) and the β-carbon (C4) of the α,β-unsaturated system are electrophilic centers, susceptible to attack by nucleophiles. Conversely, the oxygen atom and the α-carbon (C3) can act as nucleophilic sites.

The presence of substituents on the ring can significantly influence its reactivity. For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones are particularly reactive due to the presence of the carbonyl group conjugated with a double bond and a hydroxyl group at C5. researchgate.netnih.gov These structural features, along with two labile halogen atoms, provide multiple sites for nucleophilic substitution. nih.gov

Reactions with various nucleophiles have been extensively studied. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones readily react with acylating agents like acyl chlorides and anhydrides in the presence of a base. nih.gov They are also susceptible to nucleophilic attack by mercaptans, with substitution occurring at either the C4 or C5 position depending on the reaction conditions. nih.gov Phenols and their derivatives also act as efficient nucleophiles, leading to 5-phenoxy derivatives. nih.gov

Furthermore, the 2(5H)-furanone ring can undergo reactions with compounds having an active hydrogen atom at the C5 position, a transformation classified as a Knoevenagel condensation. nih.gov Another strategy for C5 alkylation is the Mukaiyama aldol (B89426) reaction, which involves the use of silylated enol ethers catalyzed by Lewis acids. nih.gov

Pericyclic Reactions (e.g., Cycloadditions)

Pericyclic reactions, which proceed through a cyclic transition state, are a key feature of 2(5H)-furanone chemistry. wikipedia.orgfiveable.melibretexts.org These reactions are typically concerted, meaning all bond-breaking and bond-forming events occur simultaneously. fiveable.melibretexts.org

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. wikipedia.org In this reaction, the 2(5H)-furanone can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.org The stereoselectivity of these reactions is high due to the ordered nature of the transition state and is governed by the Woodward-Hoffmann rules. fiveable.me For instance, the reaction of fluorinated furan-2(5H)-ones with cyclopentadiene (B3395910) has been studied to understand the reactivity and stereoselectivity of these cycloadditions. wiley-vch.de

Photochemical transformations of 2(5H)-furanones also involve pericyclic reactions. tandfonline.comacs.org These can include intramolecular [2+2] photocycloadditions, which are useful for constructing complex molecular frameworks. tandfonline.com

Ring-Opening and Rearrangement Pathways

The 2(5H)-furanone ring can undergo various ring-opening and rearrangement reactions, often triggered by reaction conditions or the presence of specific reagents. thieme-connect.comdocumentsdelivered.com For example, under acidic conditions, the ring can react in its acyclic form. nih.gov

A novel rearrangement has been observed when 2,5-dihydro-2-oxofuran-3-carboxamides are refluxed in an aqueous ethanolic solution with excess potassium hydroxide, leading to 4,5-dihydro-4-oxo-2-(phenylamino)-3-furancarboxylic acids. documentsdelivered.com

Reductive amination of 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) under acidic conditions proceeds via its acyclic form reacting with a primary amino group. nih.gov The furanone ring can also be transformed into other heterocyclic systems. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of 4,5-dihalogeno-3(2H)-pyridazinones. nih.gov

Reactions Involving the Oct-1-en-1-yl Unsaturated Side Chain

The oct-1-en-1-yl side chain, being an alkene, is characterized by the presence of a carbon-carbon double bond. wikipedia.org This double bond is an electron-rich site, making it susceptible to a variety of addition reactions.

Electrophilic and Radical Additions to the Double Bond

Alkenes readily undergo electrophilic addition reactions, where an electrophile attacks the π-electrons of the double bond. collegedunia.combyjus.com The addition of hydrogen halides (like HBr and HCl) is a classic example. byjus.com The regioselectivity of this addition to unsymmetrical alkenes like the oct-1-en-1-yl chain generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms. byjus.com

However, in the presence of peroxides, the addition of HBr can proceed via a free radical mechanism, leading to the anti-Markovnikov product. pharmaguideline.com This radical addition is initiated by the homolytic cleavage of the peroxide. pharmaguideline.com

Oxidation and Reduction Chemistry of the Alkene

The double bond of the oct-1-en-1-yl side chain can be oxidized or reduced to introduce new functional groups.

Oxidation Reactions:

Ozonolysis: This reaction cleaves the double bond and can lead to the formation of aldehydes or ketones. pressbooks.publibretexts.org Depending on the workup conditions, carboxylic acids can also be obtained.

Epoxidation: Alkenes can be converted to epoxides using peroxy acids like m-CPBA.

Dihydroxylation: Alkenes can be oxidized to form diols. Syn-dihydroxylation can be achieved using reagents like potassium permanganate (B83412) (KMnO4) under cold, basic conditions or osmium tetroxide.

Oxidative Cleavage: Strong oxidizing agents like hot, basic potassium permanganate can cleave the double bond, yielding ketones, salts of carboxylic acids, or carbon dioxide, depending on the substitution pattern of the alkene. pressbooks.publibretexts.org

Reduction Reactions:

Hydrogenation: The most common reduction reaction of alkenes is catalytic hydrogenation, where hydrogen gas (H₂) is added across the double bond in the presence of a metal catalyst (e.g., platinum, palladium, or nickel). youtube.com This reaction converts the alkene to an alkane, in this case, an octyl group. The addition is typically syn, with both hydrogen atoms adding to the same face of the double bond. youtube.com

Cross-Coupling Reactions for Further Functionalization

Direct cross-coupling on the furanone ring of 5-(Oct-1-en-1-yl)furan-2(5H)-one is challenging due to the lack of a native leaving group. However, the butenolide scaffold can be readily prepared for such reactions. The C4 position is the most common site for introducing functionality via cross-coupling, a strategy that typically involves a two-step process: activation of the C4 position followed by the coupling reaction itself.

A common method involves the introduction of a good leaving group, such as a tosylate or a halide, at the C4 position of the butenolide ring. For instance, 4-tosyl-2(5H)-furanone, which is more stable and easier to prepare than its triflate counterpart, has been shown to be an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide range of boronic acids. ysu.amorganic-chemistry.org This reaction proceeds efficiently, providing access to 4-aryl, 4-heteroaryl, and 4-alkenyl substituted furanones. ysu.amorganic-chemistry.orgacs.org Similarly, 4-bromo or 4-iodo-2(5H)-furanones can be used as substrates in palladium-catalyzed couplings like Suzuki, Stille, and Negishi reactions. acs.orgdocumentsdelivered.com

For this compound, a hypothetical functionalization sequence would first involve the synthesis of a 4-halo or 4-tosyl derivative. This intermediate could then be coupled with various organometallic reagents to introduce new carbon-carbon bonds at the C4 position, expanding the structural diversity of the molecule.

Table 1: Potential Cross-Coupling Reactions for Functionalization of the Butenolide Ring

| Reaction Type | Substrate Precursor | Coupling Partner | Catalyst/Reagents | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Tosyl-butenolide | Aryl/Alkenyl Boronic Acid | PdCl₂(PPh₃)₂, KF, THF/H₂O | 4-Aryl/Alkenyl-butenolide |

| Suzuki-Miyaura | 4-Bromo-butenolide | Arylboronic Acid | Pd(PPh₃)₄, K₃PO₄, Dioxane | 4-Aryl-butenolide |

| Stille | 4-Bromo-butenolide | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | 4-Substituted-butenolide |

This table is based on established reactivity for the butenolide scaffold, as specific examples for this compound are not prominently documented.

Derivatization Strategies for this compound

Modification of the Furanone Lactone Functionality

The α,β-unsaturated lactone moiety is a highly versatile functional group, offering numerous avenues for derivatization. acs.org Key strategies include exploiting its behavior as a Michael acceptor, generating enolates for subsequent reactions, and ring-opening transformations.

Michael Addition: The conjugated system in the butenolide ring makes it an excellent Michael acceptor. wikipedia.org Nucleophiles preferentially attack the β-carbon (C4), leading to 1,4-conjugate addition products. This reaction is a powerful tool for introducing a wide range of substituents. Soft nucleophiles, such as organocuprates (Gilman reagents), thiols (thio-Michael addition), and amines (aza-Michael addition), are commonly employed. researchgate.netmdpi.com For this compound, this would result in a new substituent at the C4 position and a saturated lactone ring.

Vinylogous Aldol and Mannich Reactions: While deconjugated (β,γ-unsaturated) butenolides are known to react as nucleophiles at the γ-position, the α,β-unsaturated isomer can also act as a nucleophile. nih.govrsc.org Treatment with a strong, non-nucleophilic base can deprotonate the α-carbon (C3) to form an enolate. This enolate can then react with various electrophiles. For instance, reaction with aldehydes or ketones (an aldol-type reaction) or with imines (a Mannich-type reaction) would introduce a new functional group at the C3 position. acs.orgnih.gov

Lactone Ring-Opening: The ester functionality of the lactone can be cleaved by various nucleophiles. researchgate.netrsc.org Basic or acidic hydrolysis will open the ring to form the corresponding γ-hydroxy-γ-vinyl-carboxylic acid. youtube.com Aminolysis, using primary or secondary amines, would yield the corresponding amide derivative. These ring-opened products provide a scaffold for further diverse chemical modifications. nih.gov

Table 2: Representative Derivatization Reactions of the Furanone Lactone

| Reaction Type | Target Site | Reagents | Product Structure |

|---|---|---|---|

| Michael Addition | C4 | R₂CuLi (Gilman reagent) | C4-alkylated saturated lactone |

| Aza-Michael Addition | C4 | R'R''NH (Amine) | C4-amino saturated lactone |

| Aldol-type Reaction | C3 | 1. LDA; 2. RCHO (Aldehyde) | C3-(hydroxyalkyl) substituted butenolide |

| Ring-Opening (Hydrolysis) | C2 (Carbonyl) | NaOH(aq), then H₃O⁺ | γ-hydroxy carboxylic acid derivative |

This table illustrates general reactivity patterns of α,β-unsaturated butenolides.

Chemical Transformations on the Oct-1-en-1-yl Side Chain

The C1' double bond of the octenyl side chain, being conjugated to the butenolide ring, exhibits distinct reactivity that can be selectively targeted.

Hydrogenation: Catalytic hydrogenation offers a route to modify the side chain's saturation. Depending on the catalyst and reaction conditions, selective reduction is possible. A mild catalyst like Lindlar's catalyst might selectively reduce the side-chain double bond to the corresponding saturated octyl group, yielding 5-octylfuran-2(5H)-one, while leaving the endocyclic double bond intact. More forcing conditions (e.g., H₂, Pd/C at higher pressure) would likely reduce both the side chain and the butenolide double bond, resulting in 5-octyl-dihydrofuran-2(5H)-one (γ-dodecalactone).

Epoxidation and Dihydroxylation: The alkene of the side chain is susceptible to oxidation. Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide. Given the electron-withdrawing nature of the conjugated lactone, the side-chain double bond is expected to be less reactive than an isolated alkene, but epoxidation is still a feasible transformation. Similarly, syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate (KMnO₄), yielding a vicinal diol on the side chain. khanacademy.org These reactions introduce valuable hydroxyl functionalities for further derivatization. nih.govnih.gov

Oxidative Cleavage: The double bond can be cleaved through ozonolysis (O₃). The choice of workup conditions determines the final product. A reductive workup (e.g., with dimethyl sulfide, DMS) would cleave the bond to yield 5-(formyl)furan-2(5H)-one and heptanal. An oxidative workup (e.g., with hydrogen peroxide, H₂O₂) would produce the corresponding carboxylic acids.

Table 3: Potential Transformations of the Oct-1-en-1-yl Side Chain

| Reaction Type | Target Site | Reagents | Product Functional Group |

|---|---|---|---|

| Selective Hydrogenation | C1'-C2' Double Bond | H₂, Lindlar's Catalyst | Saturated alkyl side chain |

| Full Hydrogenation | All Double Bonds | H₂, Pd/C | Saturated lactone and side chain |

| Epoxidation | C1'-C2' Double Bond | m-CPBA | Epoxide on the side chain |

| syn-Dihydroxylation | C1'-C2' Double Bond | 1. OsO₄, NMO; 2. NaHSO₃ | Vicinal diol on the side chain |

This table outlines expected outcomes based on standard alkene reactivity.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the carbon-hydrogen framework of 5-(Oct-1-en-1-yl)furan-2(5H)-one. Advanced 1D and 2D NMR experiments provide detailed information on chemical environments, connectivity, and spatial relationships of atoms within the molecule. researchgate.net

¹H and ¹³C NMR: The ¹H NMR spectrum reveals the chemical shifts and coupling constants of all protons. The olefinic protons on the furanone ring and the octenyl side chain resonate in distinct downfield regions. The ¹³C NMR spectrum complements this by identifying the chemical shifts of all carbon atoms, including the characteristic signal of the lactone carbonyl carbon. mdpi.comchemicalbook.com

2D NMR Techniques: To unambiguously assign these signals, advanced 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, mapping the connectivity between adjacent protons, which is crucial for tracing the spin systems within the octenyl chain and the furanone ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. It is instrumental in connecting the octenyl side chain to the furanone ring and confirming the position of the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the molecule's stereochemistry, particularly the geometry (E/Z) of the double bond in the octenyl side chain.

Expected ¹H and ¹³C NMR Data for this compound: The following table is predictive, based on known data for similar butenolide and furanone structures. mdpi.comnp-mrd.orgresearchgate.net

| Position | Expected ¹³C Shift (δ, ppm) | Expected ¹H Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |

| Furanone Ring | |||

| C2 | ~172.0 | - | - |

| C3 | ~121.0 | ~6.1 | d, J ≈ 5.7 |

| C4 | ~155.0 | ~7.5 | dd, J ≈ 5.7, 1.5 |

| C5 | ~80.0 | ~5.9 | m |

| Octenyl Chain | |||

| C1' | ~130.0 | ~5.6 | dd, J ≈ 15.4, 6.5 |

| C2' | ~132.0 | ~5.8 | dt, J ≈ 15.4, 7.0 |

| C3' | ~32.0 | ~2.1 | q, J ≈ 7.0 |

| C4' | ~29.0 | ~1.3 | m |

| C5' | ~29.1 | ~1.3 | m |

| C6' | ~31.7 | ~1.3 | m |

| C7' | ~22.6 | ~1.3 | m |

| C8' | ~14.1 | ~0.9 | t, J ≈ 7.2 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can confirm the molecular formula. researchgate.net

For this compound, the molecular formula is C₁₂H₁₈O₂. The calculated exact mass for the neutral molecule is 194.1307 g/mol . HRMS analysis, typically using techniques like ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization), would detect the protonated molecule [M+H]⁺ or other adducts. The experimentally measured mass would be compared to the theoretical mass to confirm the elemental formula.

Fragmentation Pattern: Mass spectrometry also provides structural information through analysis of fragmentation patterns. imreblank.ched.ac.uknih.gov The major fragmentation pathways for butenolides often involve cleavages of the side chain and rearrangements of the furanone ring. imreblank.chmiamioh.edu

Predicted HRMS Fragmentation Data:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 195.1380 | [M+H]⁺ |

| 111.0753 | Cleavage of the C5-C1' bond |

| 97.0597 | [C₆H₉O]⁺, fragment from the octenyl chain |

| 83.0128 | [C₅H₃O]⁺, furanone ring fragment after side chain loss |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. nih.govuniv-tlse3.fr

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated lactone. The conjugation lowers the frequency compared to a saturated lactone. Other key absorptions include C=C stretching from the furanone ring and the octenyl chain, C-O stretching of the lactone, and C-H stretching from the alkyl and vinyl groups. nih.govnih.govnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bonds, which are often weak in the IR spectrum, typically show strong signals in the Raman spectrum, making it a useful tool for characterizing the unsaturated portions of the molecule.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| α,β-Unsaturated Lactone | C=O Stretch | ~1740-1760 | Strong | Medium |

| Alkene (Ring & Chain) | C=C Stretch | ~1640-1680 | Medium | Strong |

| Lactone | C-O-C Stretch | ~1050-1250 | Strong | Weak |

| Vinyl C-H | C-H Stretch | ~3010-3100 | Medium | Medium |

| Alkyl C-H | C-H Stretch | ~2850-2960 | Strong | Strong |

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, specifically identifying the chromophores. ssbodisha.ac.in The primary chromophore in this compound is the conjugated α,β-unsaturated lactone system. acs.org

This conjugated system gives rise to two characteristic electronic transitions:

A high-intensity π → π* transition at a shorter wavelength (λmax).

A low-intensity n → π* transition at a longer wavelength, which is often observed as a shoulder on the main absorption band.

The position of the maximum absorption (λmax) is sensitive to the solvent and the substitution pattern on the chromophore. For α,β-unsaturated butenolides, the π → π* transition is typically observed in the range of 200-230 nm. mdpi.com

Expected UV-Vis Absorption Data (in Ethanol):

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | ~215 | ~10,000 - 15,000 |

| n → π | ~300 | ~50 - 100 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. nih.govrsc.org

This analysis would confirm:

The planarity of the furanone ring.

The precise geometry (E/Z configuration) of the double bond in the octenyl side chain.

The conformation of the flexible octenyl chain in the crystal lattice.

The absolute configuration of the stereocenter at C5, assuming a chiral resolution is performed.

Intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing.

While no published crystal structure for this specific compound is currently available, data from related butenolide derivatives show the utility of this technique for confirming stereochemistry and conformational details. rsc.orgnih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

The C5 carbon of the furanone ring is a chiral center, meaning this compound can exist as two enantiomers (R and S). Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of these enantiomers. acs.org

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum shows positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the chromophores. The sign of the Cotton effect associated with the n→π* and π→π* transitions of the α,β-unsaturated lactone chromophore is directly related to the stereochemistry at the C5 center.

By comparing the experimental ECD spectrum of an enantiomer to spectra predicted by quantum-chemical calculations or to the spectra of related compounds with known absolute configurations, the R or S configuration can be assigned. This method is a powerful alternative to X-ray crystallography, especially for non-crystalline samples. nih.govrsc.org

Computational Chemistry and Theoretical Investigations of 5 Oct 1 En 1 Yl Furan 2 5h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are utilized to model the electronic distribution and predict reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For furan (B31954) and its derivatives, DFT calculations have been employed to analyze the HOMO and LUMO. researchgate.net These analyses help in understanding the electron delocalization and optoelectronic properties of such compounds. researchgate.net In the context of 5-(oct-1-en-1-yl)furan-2(5H)-one, the HOMO is expected to be localized on the electron-rich furan ring and the octenyl side chain, while the LUMO is likely centered on the electron-deficient α,β-unsaturated lactone system. This distribution suggests that the molecule can participate in various chemical reactions, acting as either an electron donor or acceptor depending on the reacting species. The specific energies of the HOMO, LUMO, and the resulting energy gap provide quantitative measures of its reactivity.

Table 1: Frontier Molecular Orbital Data

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | Data not available | Indicates electron-donating ability |

| LUMO Energy | Data not available | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Data not available | Relates to chemical reactivity and stability |

Note: Specific computational data for this compound is not publicly available and would require specific quantum chemical calculations to be performed.

Electrostatic potential (ESP) maps, also known as molecular electrical potential surfaces, are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with each other. libretexts.org They illustrate regions of positive, negative, and neutral electrostatic potential on the molecular surface. libretexts.orgscispace.com Red-colored regions typically indicate negative potential (electron-rich areas), while blue regions signify positive potential (electron-poor areas). Green and yellow represent intermediate potentials.

For this compound, an ESP map would likely show a region of high electron density (red) around the carbonyl oxygen of the lactone ring, making it a potential site for electrophilic attack. Conversely, the hydrogen atoms and the alkyl chain would exhibit positive potential (blue or green), indicating areas susceptible to nucleophilic interaction. These maps are crucial for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are vital for ligand-receptor binding. scispace.com

Conformational Landscapes and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional shape or conformation. The long octenyl side chain can adopt numerous conformations, and understanding this conformational landscape is essential.

Reaction Mechanism Studies through Transition State Computations

Computational chemistry can elucidate the pathways of chemical reactions by calculating the energies of reactants, products, and, most importantly, the transition states that connect them. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways.

For instance, the synthesis of furanone derivatives often involves cyclization reactions. researchgate.net Transition state computations can help to understand the feasibility of different proposed synthetic routes and to optimize reaction conditions. Similarly, if the molecule undergoes metabolic transformation, these calculations can predict the most likely sites of modification and the energetic barriers for these reactions. For example, understanding the mechanism of a Michael addition to the α,β-unsaturated system would involve locating the transition state for the nucleophilic attack on the double bond. mdpi.com

Molecular Modeling of Interactions with Biological Targets

A key application of computational chemistry in drug discovery and toxicology is the modeling of interactions between a small molecule (ligand) and a biological macromolecule (protein or enzyme). arxiv.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. arxiv.org This method is widely used to screen virtual libraries of compounds and to propose binding modes for active molecules. nih.gov

In the case of this compound, which is known for its antifouling properties, docking studies could be performed against key proteins in marine organisms that are involved in settlement and adhesion. For example, studies on other furanone derivatives have successfully used molecular docking to investigate their binding to enzymes like tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govmdpi.com Such simulations would predict the binding affinity (docking score) and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the furanone and the protein's active site. This information is invaluable for understanding the molecular basis of its biological activity and for the rational design of new, more effective, and selective antifouling agents. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Furan |

| 5-octylfuran-2(5H)-one |

| (E)-1-(furan-2-yl)prop-2-en-1-one |

| Tyrosinase |

| Furan-2,5-dione |

| Tetrahydrofuran |

| N-(4,6-di(pyrrolidin-1-yl)quinazolin-2-yl)-N-methylbenzamide |

| Visnagin |

| Khellin |

| 3,5-dibromosalicylaldehyde |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies are pivotal in elucidating the specific molecular features that govern their biological effects. These models are instrumental in predicting the activity of novel, unsynthesized compounds, thereby guiding the rational design of more potent and selective derivatives.

Research into the QSAR of furanone derivatives has explored a variety of biological activities, including anti-inflammatory, anticancer, and antifungal actions. researchgate.netnih.govnih.gov These studies typically involve the calculation of a wide array of molecular descriptors, which are numerical representations of the compounds' physicochemical properties. These descriptors are then correlated with the experimentally determined biological activity using statistical methods to generate a predictive model.

Descriptor Calculation and Model Development

The development of a robust QSAR model for this compound and related compounds would commence with the calculation of various molecular descriptors. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the dipole moment. biolscigroup.uswalisongo.ac.id Electronic parameters have been shown to have a significant correlation with the antifungal activity of some furanone derivatives. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and molecular weight (MW) are common steric descriptors.

Lipophilic Descriptors: These describe the compound's affinity for fatty or non-polar environments. The partition coefficient (log P) is a key descriptor in this category.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching. Examples include the retention index and polar surface area. researchgate.net

Once the descriptors are calculated for a series of furanone derivatives with known biological activities, a QSAR model can be constructed using various statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS). researchgate.netnih.gov

Model Validation and Interpretation

A critical step in QSAR modeling is the validation of the developed model to ensure its predictive power and robustness. Common validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not used in the model development. nih.gov The statistical quality of the model is assessed by parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the standard error of estimation. researchgate.net

For instance, a 2D-QSAR study on furanone derivatives as potential COX-2 inhibitors resulted in a model with a correlation coefficient (r²) of 0.840 and a cross-validated squared correlation coefficient (q²) of 0.773, indicating a good predictive ability. researchgate.net The descriptors identified as significant in this model were the retention index for six-membered rings, the total number of oxygen atoms connected to two single bonds, and the polar surface area (excluding phosphorus and sulfur). researchgate.net

The interpretation of the final QSAR model provides valuable insights into the structure-activity relationship. For example, the model might reveal that an increase in the value of a particular descriptor (e.g., hydrophobicity) leads to an increase in biological activity, while an increase in another (e.g., a steric parameter) might be detrimental. This information is crucial for the design of new derivatives with enhanced potency.

Illustrative QSAR Data for Furanone Derivatives

The following table presents a hypothetical dataset for a QSAR study on a series of furanone derivatives, illustrating the types of descriptors and biological activity data that would be used.

| Compound | Biological Activity (IC₅₀, µM) | LogP | Molar Refractivity | HOMO Energy (eV) | Polar Surface Area (Ų) |

| This compound | 15.2 | 3.8 | 55.6 | -6.2 | 26.3 |

| Derivative A | 8.5 | 4.1 | 58.2 | -6.1 | 26.3 |

| Derivative B | 22.1 | 3.5 | 52.1 | -6.4 | 35.5 |

| Derivative C | 5.3 | 4.5 | 60.5 | -6.0 | 26.3 |

| Derivative D | 30.8 | 3.2 | 50.9 | -6.5 | 35.5 |

The QSAR equation derived from such a dataset might take the following form:

pIC₅₀ = β₀ + β₁(LogP) - β₂(HOMO Energy) + β₃(Polar Surface Area)

Where pIC₅₀ is the negative logarithm of the biological activity, and β are the regression coefficients for each descriptor. Such an equation would allow for the prediction of the biological activity of new furanone derivatives based on their calculated descriptor values.

Applications in Chemical Synthesis and Advanced Materials Science

Utilization as a Synthetic Intermediate for Complex Natural Products

The furan-2(5H)-one moiety, also known as a butenolide, is a fundamental structural unit found in a vast number of natural products that exhibit a wide array of biological activities. researchgate.netresearchgate.net Consequently, compounds containing this ring system have garnered significant attention as targets for total synthesis and as versatile intermediates for constructing more complex molecular architectures. researchgate.netacs.org The inherent reactivity of the butenolide ring allows for numerous chemical transformations, making it a prominent chiral building block for creating diverse and biologically active compounds. acs.org

Methodologies for the synthesis of furan-2(5H)-one derivatives are well-established, highlighting their importance as precursors in organic synthesis. researchgate.netresearchgate.net These compounds can be strategically modified to build larger, more intricate natural products. For instance, synthetic analogues of naturally occurring nostoclide lactones, which possess moderate cytotoxic activity, have been prepared using furanone precursors. researchgate.net Furthermore, the butenolide framework is a key component of highly complex natural products, such as those bearing long, functionalized side chains like 13-(3-furanyl)-2,6,10-trimethyl-2,7,9-tridecatrienyl, underscoring the scaffold's significance in nature's biosynthetic pathways. ontosight.ai

The utility of 5-(Oct-1-en-1-yl)furan-2(5H)-one as a synthetic intermediate lies in its combination of the reactive furanone core and the octenyl side chain. This structure serves as a valuable synthon, a building block that can be strategically incorporated into the total synthesis of complex natural products, particularly those with long-chain alkyl or polyketide portions. The deconjugated butenolide form is recognized as a highly versatile and reactive synthon for the enantioselective synthesis of γ-lactones, which are abundant in natural products. rsc.org

| Natural Product Class | Furan-2(5H)-one Role | Relevant Synthetic Transformation | Reference |

| Butenolide-containing compounds | Core structural motif | Cyclization/Annulation reactions | researchgate.net |

| γ-Lactones | Chiral building block | Catalytic asymmetric isomerization | organic-chemistry.org |

| Nostoclide Analogues | Precursor for analogues | Condensation with aromatic aldehydes | researchgate.net |

| Complex Polyketides | Intermediate synthon | C-C bond forming reactions | ontosight.ai |

Integration into Functional Polymeric or Supramolecular Structures

The structural characteristics of this compound make it an attractive candidate for the development of advanced functional materials, including polymers and supramolecular assemblies. The saturated analogue, (R)-5-Octylfuran-2(5H)-one, has been specifically identified as a potential building block for creating new polymers and supramolecular structures. ontosight.ai

The furanone ring itself is a key component in a new generation of bio-based polymers. For example, polymers derived from 2,5-furandione are being developed as sustainable alternatives to petroleum-based plastics. mdpi.commdpi.com Research has demonstrated the cationic ring-opening copolymerization of 5-alkoxy-2(5H)-furanones, which are derived from the renewable resource furfural (B47365). rsc.org These monomers can be copolymerized with other cyclic ethers like oxiranes to produce polymers containing both ester and acetal (B89532) functionalities in their backbone, which allows for controlled degradation via hydrolysis. rsc.org This highlights a pathway for creating functional, degradable materials from furanone-based monomers.

Furthermore, the butenolide framework is adept at directing the formation of ordered solid-state structures. Studies on γ-hydroxybutenolides show that the functional groups on the ring guide the assembly of the crystalline packing through a network of non-covalent interactions, including hydrogen bonds, C-H···π, and π–π stacking. rsc.org This ability to control the solid-state architecture makes butenolides interesting for the field of crystal engineering and the design of novel supramolecular assemblies. The interplay of the polar furanone head group and the nonpolar octenyl tail in this compound suggests potential for self-assembly into organized structures like micelles or liquid crystals.

| Material Type | Role of Furanone Moiety | Key Feature/Application | Related Compounds |

| Bio-based Polymers | Monomer | Sustainable, potentially degradable plastics | 2,5-Furandione, 5-Alkoxy-2(5H)-furanones |

| Copolymers | Ring-opening monomer | Degradable backbone via acetal cleavage | 5-Alkoxy-2(5H)-furanones, Oxiranes |

| Supramolecular Assemblies | Directing group | Controlled crystal packing via H-bonds | γ-Hydroxybutenolides |

| Functional Materials | Building block | Potential for liquid crystals, coatings | (R)-5-Octylfuran-2(5H)-one |

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes, enabling the visualization and functional characterization of specific molecules, such as enzymes, within their native environment. nih.govnih.gov The furan-2(5H)-one scaffold is a promising platform for the design of such probes due to its inherent biological activity and reactive nature. mdpi.comnih.gov

The α,β-unsaturated lactone system within the furanone ring is a key feature, acting as a Michael acceptor. This electrophilic "warhead" can covalently react with nucleophilic residues (e.g., cysteine or serine) in the active sites of enzymes, leading to irreversible inhibition. This principle is the foundation of many activity-based probes (ABPs), which are designed to label only the active forms of enzymes in a complex proteome. nih.govresearchgate.net By attaching a reporter tag, such as a fluorophore or biotin, to the furanone scaffold, researchers can create probes to detect and identify active enzymes for applications in biomarker discovery and disease diagnosis. researchgate.netspringernature.com

Indeed, furanone-based compounds have been successfully developed as fluorogenic probes. Reagents like 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) are non-fluorescent until they react with primary amines, such as those on proteins, to yield highly fluorescent products. mdpi.com This property has been exploited for labeling proteins and probing cell membranes. mdpi.com More recent work focuses on synthesizing novel furanone derivatives and evaluating their photophysical properties with the specific goal of creating new fluorescent organic probes for biological imaging. africaresearchconnects.com Given the known antimicrobial and anticancer activities of many furanones, a probe based on the this compound structure could potentially be developed to investigate the mechanism of action of this class of compounds or to profile the activity of specific enzyme families they target.

| Probe Type | Role of Furanone Scaffold | Mechanism of Action | Application |

| Activity-Based Probe (ABP) | Covalent "warhead" (Michael acceptor) | Covalent modification of enzyme active site | Profiling enzyme activity, Biomarker discovery |

| Fluorogenic Probe | Reactive core | Forms fluorescent product upon reaction with target (e.g., amines) | Labeling proteins, Cytochemical staining |

| Fluorescent Imaging Agent | Core structure with tailored photophysics | Emits light upon excitation for visualization | Biological imaging, Sensor technology |

Conclusion and Future Perspectives in 5 Oct 1 En 1 Yl Furan 2 5h One Research

Synthesis of Novel Structural Analogues with Enhanced Bioactivity

A primary avenue of future research lies in the synthesis of new structural analogues of 5-(Oct-1-en-1-yl)furan-2(5H)-one to explore and expand the structure-activity relationships (SAR). The furanone structure is a versatile platform for chemical modification. benthamscience.com Synthetic strategies often involve side-chain modifications, cross-coupling reactions, and other methods to create a library of derivatives. benthamscience.com

Research has shown that modifications at various positions of the furanone ring and its side chains can dramatically influence bioactivity. For instance, studies on 5-arylidene-2(5H)-furanone derivatives revealed that introducing halogen atoms or a nitro group to the aromatic ring can increase cytotoxicity against cancer cell lines. nih.gov Similarly, the synthesis of furan-ring fused chalcones, which can be considered structural analogues, showed that attaching a furan (B31954) moiety can enhance antiproliferative activity more than twofold compared to the original chalcone (B49325) structure. nih.gov

Future synthetic efforts will likely focus on:

Varying the Alkyl Chain: Systematically altering the length, saturation, and branching of the octenyl side chain to optimize lipophilicity and target engagement.

Introducing Diverse Functional Groups: Incorporating groups like halogens, hydroxyls, methoxy (B1213986) groups, and nitro moieties at different positions on the furanone ring or the side chain to modulate electronic properties and binding interactions. nih.govmdpi.com

Creating Hybrid Molecules: Combining the furanone scaffold with other known bioactive pharmacophores to create hybrid compounds with potentially synergistic or novel activities. researchgate.net

These synthetic explorations, guided by biological screening, will continue to build a comprehensive understanding of the SAR, paving the way for analogues with superior potency and selectivity.

| Furanone Analogue Class | Structural Modification | Observed Impact on Bioactivity | Reference |

|---|---|---|---|

| 5-Arylidene-2(5H)-furanones | Introduction of halogen atoms or nitro group to the aromatic ring. | Increased cytotoxic activity against various cancer cell lines. | nih.gov |

| Bis-2(5H)-furanone derivatives | Dimerization of the furanone core with a benzidine (B372746) linker. | Significant inhibitory activity against glioma cells; potential DNA interaction. | nih.gov |

| Furan-ring fused chalcones | Attachment of a furan moiety to the A-ring of a chalcone. | Enhanced antiproliferative activity in leukemia cells. | nih.gov |

| (E)-1-(furan-2-yl)prop-2-en-1-one derivatives | Substitution of a benzylidene ring with dihydroxy groups. | Potent tyrosinase inhibitory activity, suggesting use as an anti-pigmentation agent. | nih.govresearchgate.net |

| Halogenated Furanones | Bromination of the furanone ring and methylene (B1212753) group. | Potent inhibition of bacterial quorum sensing systems. | nih.govpsu.edu |

In-Depth Mechanistic Studies of Biological Interactions at the Molecular Level

While various biological activities of furanones have been reported, a deeper understanding of their molecular mechanisms of action is crucial for their development as therapeutic agents. A significant body of research points to the ability of furanones to interfere with bacterial communication systems known as quorum sensing (QS). taylorandfrancis.com

Halogenated furanones, which are structural analogues of the N-acyl homoserine lactone (AHL) signaling molecules used by many bacteria, have been shown to be potent inhibitors of QS in pathogens like Pseudomonas aeruginosa. nih.govnih.gov Molecular studies suggest that these furanones compete with the natural AHL signals for binding to LuxR-type receptor proteins. nih.govnih.gov For example, the brominated furanone C-30 binds to the LasR receptor at its ligand-binding site. nih.gov However, instead of activating the receptor like the natural ligand, the furanone fails to induce the necessary conformational change, rendering the protein dysfunctional. nih.gov This disrupts the entire QS cascade, inhibiting virulence factor production and biofilm formation. nih.govtaylorandfrancis.com Interestingly, furanone C-30 also inhibits the RhlR receptor, suggesting a complex mechanism of action that may involve multiple targets. nih.gov

Beyond QS inhibition, other mechanisms have been proposed. For certain bis-2(5H)-furanone derivatives with anticancer activity, studies involving fluorescence emission and circular dichroism spectra suggest that the compounds can significantly interact with DNA, which may be a potential target. nih.gov

Future mechanistic studies should employ a range of modern techniques to:

Identify and Validate Protein Targets: Utilize proteomics and chemical biology approaches to identify the direct binding partners of this compound and its analogues within cells.

Elucidate Binding Modes: Use X-ray crystallography or cryo-electron microscopy to solve the structures of furanones in complex with their target proteins, revealing the precise molecular interactions.

Analyze Downstream Effects: Employ transcriptomics and metabolomics to understand the global cellular changes that occur in response to furanone treatment, providing a comprehensive picture of the mechanism of action. nih.gov

| Molecular Target | Organism/System | Mechanism of Action | Resulting Biological Effect | Reference |

|---|---|---|---|---|

| LasR Quorum Sensing Receptor | Pseudomonas aeruginosa | Binds to the ligand-binding site, preventing proper protein folding and function. | Inhibition of quorum sensing-controlled gene expression. | nih.govnih.gov |

| RhlR Quorum Sensing Receptor | Pseudomonas aeruginosa | Inhibits the C4-HSL-mediated QS system, independent of LasR. | Inhibition of RhlR-dependent phenotypes, such as surface colonization. | nih.gov |

| LuxR-type proteins (general) | Various Bacteria (e.g., Vibrio fischeri) | Acts as a structural analogue to AHLs, displacing them from the receptor. Promotes rapid turnover of the receptor protein. | Interference with bacterial communication and gene expression. | nih.govpsu.edunih.gov |

| DNA | C6 Glioma Cells | Significant interaction with C6-DNA, suggesting direct binding. | Induces cell cycle arrest at the S-phase, contributing to anticancer activity. | nih.gov |

| Tyrosinase | Mushroom / B16F10 cells | Binds to catalytic and allosteric sites of the enzyme, acting as a mixed-type inhibitor. | Inhibition of melanin (B1238610) synthesis. | nih.govresearchgate.net |

Rational Design and Discovery of Next-Generation Furanone-Based Scaffolds

The ultimate goal of this research is to leverage the knowledge of SAR and molecular mechanisms for the rational design of new and improved therapeutic agents. The furanone ring is considered a privileged scaffold, a core structure that can be systematically decorated to create new drugs for a variety of diseases, including cancer and infectious diseases. researchgate.netnih.gov

Rational drug design involves using computational and structural data to predict which chemical modifications will lead to enhanced bioactivity. By understanding how furanones bind to their targets, such as the LasR receptor, researchers can design new analogues with optimized shapes and electronic properties to improve binding affinity and specificity. nih.gov For example, molecular docking and dynamics simulations are powerful tools for screening virtual libraries of furanone derivatives against a target protein, prioritizing the most promising candidates for synthesis. nih.govnih.gov

The development of next-generation furanone-based scaffolds will focus on:

Target-Specific Design: Creating analogues designed to be highly selective for a single molecular target, thereby reducing off-target effects.

Multi-Target-Directed Ligands (MTDLs): In contrast, for complex diseases, designing single molecules that can modulate multiple relevant targets simultaneously. rsc.org

Improving Pharmacokinetic Properties: Modifying the furanone scaffold to enhance properties like solubility, metabolic stability, and bioavailability, which are critical for therapeutic success.

The convergence of synthetic chemistry, molecular biology, and computational modeling will accelerate the discovery of novel furanone-based compounds, moving them from laboratory curiosities to potential clinical candidates. The journey from the natural product this compound to rationally designed, next-generation therapeutics represents a promising frontier in drug discovery. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare 5-(Oct-1-en-1-yl)furan-2(5H)-one?

- Methodological Answer : The compound can be synthesized via multicomponent reactions using indole, Meldrum’s acid, and aryl glyoxal derivatives under mild acidic conditions. Halolactonization of γ,δ-unsaturated carboxylic acids (e.g., iodine-mediated cyclization) is another route, yielding halogenated intermediates that can be dehalogenated or further functionalized . For derivatives, modified protocols involving hydroxyfuranone precursors (e.g., 5-hydroxy-2(5H)-furanone) have been optimized using regioselective alkylation or allylation .

Q. How is structural characterization of this compound performed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY) is critical for confirming the furanone core and octenyl substituent. X-ray crystallography resolves stereochemical ambiguities, particularly for chiral centers in derivatives. Mass spectrometry (HRMS/ESI-MS) validates molecular weight and fragmentation patterns, while IR spectroscopy identifies lactone carbonyl stretches (~1750 cm⁻¹) and alkene bonds .

Q. What reactivity patterns are observed for this compound in organic synthesis?

- Methodological Answer : The α,β-unsaturated lactone moiety undergoes Michael additions, Diels-Alder reactions, and epoxidation. The octenyl side chain participates in hydrofunctionalization (e.g., hydroboration-oxidation) or cross-metathesis to introduce diverse substituents. Reductive opening of the lactone ring with LiAlH₄ yields diols, which can be re-oxidized to ketones or esters .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity and stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. Thermochemical analysis (enthalpy, Gibbs free energy) evaluates ring-opening tendencies under thermal or acidic conditions. Solvent effects are incorporated via PCM models to simulate reaction environments .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentrations). Cross-validation using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) clarifies mechanisms. Structural analogs with defined substituents (e.g., halogenated or hydroxylated variants) are synthesized to isolate structure-activity relationships (SAR). Meta-analyses of published IC₅₀ values identify trends in substituent effects .

Q. What methodologies study the enzyme inhibition mechanisms of this compound derivatives?

- Methodological Answer : Kinetic assays (e.g., Lineweaver-Burk plots) determine inhibition modes (competitive/non-competitive). Molecular docking (AutoDock Vina) predicts binding poses in enzyme active sites, validated by mutagenesis studies. Isotopic labeling (³H/¹⁴C) tracks metabolite formation in vitro. Fluorescence quenching assays monitor conformational changes in enzymes upon inhibitor binding .

Q. How is the stereoselective synthesis of this compound derivatives achieved?

- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation, Jacobsen-Katsuki epoxidation) control stereochemistry. Enzymatic resolution (lipases or esterases) separates enantiomers. Circular dichroism (CD) and optical rotation measurements confirm enantiopurity, while X-ray crystallography assigns absolute configurations .

Notes

- Citations align with methodological rigor in synthetic, computational, and biological research.

- Advanced questions emphasize mechanistic and validation studies, distinguishing them from basic synthesis/characterization topics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products